酪氨酸激酶抑制剂A46

描述

Synthesis Analysis

The synthesis of tyrphostins, including A46, has been explored through various methods, aiming to develop efficient and scalable processes. One notable approach involves the combinatorial synthesis technique, allowing for the generation of diverse tyrphostin libraries. For instance, a 432-member sample library based on the AG 490 "tyrphostin" template was prepared using solid-phase organic synthesis, demonstrating the versatility and potential for creating a wide range of tyrphostin derivatives (Shi, Xiao, & Czarnik, 1998). This method showcases the ability to generate substantial libraries of tyrphostin compounds, including A46, for biological evaluation.

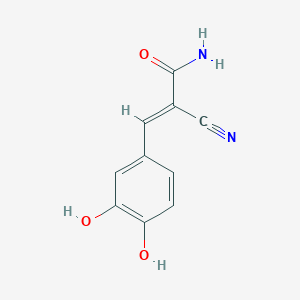

Molecular Structure Analysis

The molecular structure of tyrphostins like A46 features a core phenolic structure, which is crucial for their activity as tyrosine kinase inhibitors. This core structure can undergo various modifications to alter the compound's specificity and potency. Studies on the oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents have shed light on the chemical behavior and potential modifications of the tyrphostin backbone, highlighting the complexity and versatility of these molecules (Wells, Seaton, & Stevens, 2000).

Chemical Reactions and Properties

Tyrphostins, including A46, participate in various chemical reactions, reflecting their reactive nature and potential for chemical modification. The study of tyrphostin oxidation provides insights into the chemical properties and reactions that these compounds can undergo, offering pathways for structural modification and optimization of biological activity. The oxidation process, for example, leads to a range of products depending on the specific conditions, such as solvent and oxidant stoichiometry, which can influence the tyrphostin's biological effects and utility (Wells et al., 2000).

Physical Properties Analysis

The physical properties of tyrphostins like A46, including solubility, stability, and crystallinity, are essential for their formulation and delivery in biological systems. While specific data on A46 may not be readily available, the study of tyrphostin libraries and their synthesis methods provides general insights into the physical characteristics of these compounds. For example, the directed sorting method for combinatorial synthesis highlights the practical aspects of handling and purifying tyrphostin compounds, suggesting considerations for their physical state and stability (Shi et al., 1998).

Chemical Properties Analysis

The chemical properties of tyrphostins, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are critical for their function as kinase inhibitors. The investigation of tyrphostin oxidation and the synthesis of libraries provides valuable information on the chemical diversity and reactivity of these compounds. Such studies lay the groundwork for understanding how tyrphostins, through their chemical interactions, can modulate kinase activity and influence cellular signaling pathways (Wells et al., 2000).

科学研究应用

酪氨酸激酶抑制

酪氨酸激酶抑制剂A46是一种膜溶性蛋白酪氨酸激酶抑制剂,主要阻断Jak2和Jak3激酶 . 这种抑制在各种生物过程中发挥着至关重要的作用,包括细胞生长、分化和代谢 .

抗癌剂

This compound在临床上被用作抗癌剂 . 它在抑制癌细胞的增殖和扩散方面显示出有效性 .

炎性和自身免疫性疾病的治疗

This compound在各种炎性和自身免疫性疾病模型中均有效 . 这包括它在预防同种异体移植排斥和实验性自身免疫性疾病中的应用 .

骨关节炎的治疗

在一项研究中,this compound被用于治疗胶原酶诱导的骨关节炎 (CIOA)。 结果表明,this compound改善了软骨和骨的破坏 .

骨代谢的调节

作用机制

Target of Action

Tyrphostin A46, also known as AG 99, is a compound that has been found to target several key proteins in cellular processes. One of its primary targets is the cyclin B1/p34cdc2 complex , which plays a crucial role in cell cycle progression. Additionally, it has been shown to inhibit the Pup proteasome system in Mycobacterium tuberculosis , making it a potential target for new drug development against this bacterium.

Mode of Action

Tyrphostin A46 interacts with its targets by inhibiting their activity. In the case of the cyclin B1/p34cdc2 complex, Tyrphostin A46 suppresses cyclin B1 and reduces the functional activity of the complex . This results in a significant delay in the progression of cells through the G1 and S phases of the cell cycle . For the Pup proteasome system in Mycobacterium tuberculosis, Tyrphostin A46 inhibits the depupylation actions of Dop on the native substrate, FabD-Pup .

Biochemical Pathways

The action of Tyrphostin A46 affects several biochemical pathways. By inhibiting the cyclin B1/p34cdc2 complex, it impacts the cell cycle pathway , specifically the transition from the G1 to the S phase . In the context of Mycobacterium tuberculosis, Tyrphostin A46 disrupts the Pup proteasome system , a unique pathway in this bacterium and related genera .

Result of Action

The inhibition of the cyclin B1/p34cdc2 complex by Tyrphostin A46 leads to a delay in cell cycle progression, effectively inhibiting cell growth . This has been observed in hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell growth . In the context of Mycobacterium tuberculosis, the inhibition of the Pup proteasome system could potentially disrupt the bacterium’s protein degradation process .

Action Environment

The efficacy and stability of Tyrphostin A46 can be influenced by various environmental factors. For instance, the presence of other growth factors or hormones can affect its action. In one study, the combined treatment of LNCaP cells with DHT and EGF caused the largest decrease of UGT2B17 protein, but the addition of Tyrphostin A46 restored the level of UGT2B17 protein to that seen with the DHT alone . This suggests that the environment in which Tyrphostin A46 acts can significantly influence its efficacy.

生化分析

Biochemical Properties

Tyrphostin A46 plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, Tyrphostin A46 prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways . This interaction is non-ATP competitive, meaning that Tyrphostin A46 does not compete with ATP for binding to the kinase but rather binds to a different site on the enzyme .

Cellular Effects

Tyrphostin A46 exerts profound effects on various types of cells and cellular processes. It has been shown to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of intracellular substrates . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation, survival, and differentiation. In cancer cells, Tyrphostin A46 can induce cell cycle arrest and apoptosis by interfering with these signaling pathways . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Tyrphostin A46 involves its binding to the tyrosine kinase domain of EGFR. By occupying the active site, Tyrphostin A46 inhibits the kinase activity of EGFR, preventing the phosphorylation of tyrosine residues on the receptor and its substrates . This inhibition leads to the suppression of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, Tyrphostin A46 can inhibit the activity of other tyrosine kinases, contributing to its broad-spectrum effects on cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin A46 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In in vitro studies, the inhibitory effects of Tyrphostin A46 on EGFR phosphorylation and cell proliferation are typically observed within hours of treatment . Long-term exposure to Tyrphostin A46 can lead to sustained inhibition of cell signaling and growth, although the extent of these effects may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of Tyrphostin A46 vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, Tyrphostin A46 may induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of tyrosine kinases that are essential for normal cellular functions in non-cancerous tissues . Therefore, careful dose optimization is crucial for maximizing the therapeutic benefits of Tyrphostin A46 while minimizing its toxicity.

Metabolic Pathways

Tyrphostin A46 is involved in several metabolic pathways, primarily through its interaction with tyrosine kinases. By inhibiting EGFR and other tyrosine kinases, Tyrphostin A46 can alter metabolic flux and metabolite levels in cells . For example, the inhibition of EGFR signaling can reduce the uptake and utilization of glucose, leading to decreased glycolytic activity . Additionally, Tyrphostin A46 can affect the activity of enzymes involved in lipid metabolism, further influencing cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, Tyrphostin A46 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with its target enzymes . Additionally, Tyrphostin A46 may be transported by specific binding proteins or transporters that facilitate its uptake and distribution within cells . The localization and accumulation of Tyrphostin A46 can influence its efficacy and toxicity, as higher concentrations in certain tissues may enhance its therapeutic effects or increase the risk of adverse reactions .

Subcellular Localization

The subcellular localization of Tyrphostin A46 is primarily in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its distribution within the cytoplasm can be influenced by factors such as the presence of binding proteins and the local concentration of its target enzymes . Understanding the subcellular localization of Tyrphostin A46 is important for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXQZNJFMKTKJ-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118409-59-9, 122520-85-8 | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin 46 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG 99 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)